Magnesium, chloro(1-methylethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

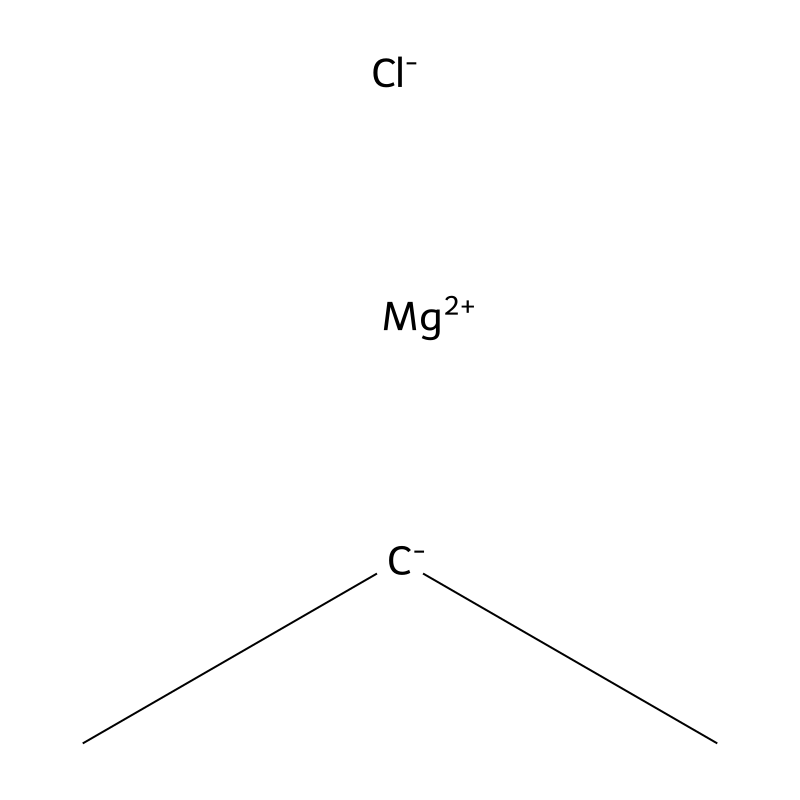

Magnesium, chloro(1-methylethyl)-, also known as isopropylmagnesium chloride (i-PrMgCl), is a widely used Grignard reagent in organic synthesis. Grignard reagents are organometallic compounds containing a carbon-magnesium bond (C-Mg) and are renowned for their ability to act as nucleophiles, readily reacting with various electrophiles to form new carbon-carbon bonds.

Synthesis of Alcohols

One of the most common applications of i-PrMgCl in scientific research is the synthesis of primary, secondary, and tertiary alcohols. The reaction involves the addition of the Grignard reagent to a carbonyl compound (aldehydes or ketones). The specific type of alcohol formed depends on the reaction conditions and the nature of the carbonyl compound.

For instance, reacting i-PrMgCl with formaldehyde (HCHO) yields primary alcohols, while its reaction with ketones results in secondary alcohols. Additionally, modifying the reaction conditions, such as employing quenching agents, allows for the selective synthesis of tertiary alcohols.

Formation of Carbon-Carbon Bonds

i-PrMgCl also plays a crucial role in forming various carbon-carbon bonds beyond the synthesis of alcohols. Its nucleophilic character enables it to react with a diverse range of electrophiles, including epoxides, halides, and imines, leading to the formation of new C-C bonds.

For example, the reaction of i-PrMgCl with epoxides leads to the formation of β-hydroxy alcohols, while its reaction with alkyl halides (R-X) results in the formation of alkanes (R-R). Moreover, i-PrMgCl can participate in C-C bond formation through the addition to imines, paving the way for the synthesis of amines with specific functionalities.

Magnesium, chloro(1-methylethyl)-, commonly known as isopropylmagnesium chloride, is an organomagnesium compound with the formula C₃H₇ClMg. It belongs to the class of Grignard reagents, which are characterized by their high reactivity and ability to form carbon-carbon bonds. This compound is typically used in organic synthesis due to its nucleophilic properties, allowing it to react with various electrophiles to create new organic compounds .

Isopropylmagnesium chloride is a hazardous compound due to its following properties:

- Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds, leading to the formation of alcohols. For example, when isopropylmagnesium chloride reacts with formaldehyde, it produces isopropanol.

- Cross-Coupling Reactions: This compound can be utilized in metal-catalyzed cross-coupling reactions, such as the Kumada–Tamao–Korriu reaction, where it couples with aryl halides to form biaryl compounds .

- Formation of Carbon-Carbon Bonds: As a Grignard reagent, it can react with a variety of electrophiles, including alkyl halides and carbon dioxide, to form new carbon-carbon bonds .

Isopropylmagnesium chloride can be synthesized through several methods:

- Direct Reaction Method: This involves reacting magnesium metal with 1-chloro-2-propanol in an anhydrous ether solvent. The reaction typically requires activation of magnesium to initiate the formation of the Grignard reagent .

- Mechanochemical Synthesis: A novel approach involves using ball milling techniques to synthesize magnesium-based carbon nucleophiles efficiently in air. This method allows for the preparation of isopropylmagnesium chloride without the need for inert atmospheres or dry solvents .

- Alternative Solvent Systems: Other methods utilize various solvents such as tetrahydrofuran or cyclopentyl methyl ether to facilitate the formation of Grignard reagents under mild conditions .

Isopropylmagnesium chloride has several applications in organic synthesis:

- Synthesis of Alcohols: It is widely used for converting aldehydes and ketones into corresponding alcohols.

- Formation of Complex Organic Molecules: It plays a crucial role in constructing complex organic frameworks through various coupling reactions.

- Pharmaceutical Chemistry: Its ability to form new carbon-carbon bonds makes it valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .

Interaction studies involving isopropylmagnesium chloride primarily focus on its reactivity with electrophiles and other functional groups. These studies help elucidate its behavior in various synthetic pathways and its compatibility with different substrates. The reactivity profile of this compound indicates that it can effectively participate in diverse chemical transformations while maintaining selectivity towards certain functional groups.

Similar Compounds

Several compounds are similar to isopropylmagnesium chloride, primarily other organomagnesium compounds that serve as Grignard reagents. A comparison highlights their unique characteristics:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Methylmagnesium Chloride | CH₃ClMg | Most commonly used Grignard reagent; versatile. |

| Ethylmagnesium Bromide | C₂H₅BrMg | Used for similar applications but less reactive than isopropyl variant. |

| Phenylmagnesium Bromide | C₆H₅BrMg | Useful for synthesizing aromatic compounds; more selective due to aromatic character. |

| Butylmagnesium Chloride | C₄H₉ClMg | Larger alkyl group; can affect steric hindrance in reactions. |

Isopropylmagnesium chloride stands out due to its balance between reactivity and steric hindrance, making it particularly effective for specific synthetic applications while allowing for ease of handling compared to larger or more reactive analogs .

Classical Grignard Synthesis via Isopropyl Chloride and Magnesium

The traditional preparation of i-PrMgCl involves the reaction of isopropyl chloride with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF). This exothermic process follows the general Grignard synthesis mechanism:

$$

(\text{CH}3)2\text{CHCl} + \text{Mg} \xrightarrow{\text{Ether}} (\text{CH}3)2\text{CHMgCl}

$$

Key considerations include:

- Magnesium activation: Freshly turned magnesium shavings are preferred to bypass surface oxidation, which inhibits reactivity.

- Solvent selection: Diethyl ether’s low polarity stabilizes the Grignard reagent via coordination to magnesium, while THF offers higher solubility (up to 2.0 M).

- Reaction kinetics: Initiation often requires mechanical agitation (e.g., scratching magnesium surfaces) or catalytic additives like iodine.

Commercial solutions of i-PrMgCl (e.g., 11–12% in THF) are standardized using menthol-based titration methods to ensure consistent reactivity.

Enhanced Reactivity via LiCl-Mediated Activation (Turbo-Grignard Formation)

The addition of lithium chloride (LiCl) to i-PrMgCl generates a Turbo-Grignard reagent, [i-PrMgCl·LiCl]₂, which exhibits superior transmetalation efficiency. This complex accelerates halogen-magnesium exchange reactions, enabling the synthesis of functionalized aryl and heteroaryl Grignard reagents under milder conditions:

$$

\text{ArBr} + \text{i-PrMgCl·LiCl} \rightarrow \text{ArMgCl·LiCl} + \text{i-PrCl}

$$

Advantages over classical methods include:

- Faster reaction rates: Homogeneous solutions eliminate heterogeneous kinetic barriers.

- Broader functional group tolerance: Esters, nitriles, and halides remain intact due to reduced basicity.

- Scalability: Lithium chloride’s low cost and compatibility with continuous flow systems enhance industrial applicability.

Solvent Effects on Solution Behavior and Reactivity

Solvent choice critically influences i-PrMgCl’s stability and reactivity through solvation and Schlenk equilibrium dynamics:

THF’s strong coordination to magnesium stabilizes dimeric species (R₂Mg), increasing nucleophilicity but risking over-reactivity. Conversely, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, minimizes side reactions like Wurtz coupling while maintaining high yields.

Industrial vs. Laboratory-Scale Production Considerations

Laboratory-Scale Synthesis:

- Batch reactors: Small-scale preparations (<5 L) use flame-dried glassware under inert atmospheres, with manual titration for concentration verification.

- Precision cooling: Reactions are often conducted at 0–25°C to manage exotherms.

Industrial-Scale Production:

- Continuous flow systems: Microreactors with integrated cooling (e.g., oil-jacketed columns) enable safe, scalable synthesis by minimizing thermal runaway risks.

- Magnesium replenishment: Automated Mg shaving feeders maintain excess metal surfaces, ensuring consistent reagent formation.

- Process monitoring: In-line analytics (e.g., FTIR) track conversion rates and byproduct formation in real time.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.1–5 L | 20–300 L/hr (flow systems) |

| Temperature Control | Ice baths, cryostats | Dynamic oil cooling |

| Mg Activation | Manual scratching, iodine | Mechanical abrasion in flow |

| Yield Optimization | Iterative titration | Automated feedback loops |

Halogen-Magnesium Exchange Dynamics

Halogen-magnesium exchange reactions enable the preparation of functionalized organomagnesium reagents that are inaccessible via direct magnesium insertion. Isopropylmagnesium chloride facilitates this process under mild conditions (typically below 0°C in tetrahydrofuran [THF]), allowing the synthesis of aryl-, heteroaryl-, and alkenylmagnesium intermediates [1] [5]. The exchange proceeds through a two-step mechanism: (1) nucleophilic attack of the isopropylmagnesium chloride on the organic halide, followed by (2) elimination of magnesium halide. The reaction is kinetically controlled, with exchange rates influenced by the halogen (I > Br > Cl) and the electronic nature of the substrate [4] [5]. Electron-withdrawing groups (EWGs) accelerate the exchange by stabilizing the transition state, whereas electron-donating groups (EDGs) retard it [5].

Table 1: Halogen-Magnesium Exchange Rates

| Halogen | Relative Rate (k) | Substrate Electronic Effects |

|---|---|---|

| Iodide | 100 | EWGs enhance rate 3–5× |

| Bromide | 10 | EDGs reduce rate 2–4× |

| Chloride | 1 | Steric hindrance negligible |

For example, iodobenzene undergoes exchange with i-PrMgCl 100 times faster than chlorobenzene [4]. This selectivity enables chemoselective functionalization of polyhalogenated substrates, as demonstrated in the synthesis of nitro-substituted biaryls [1].

Transmetalation Reactions with Organometallic Precursors

Isopropylmagnesium chloride exhibits exceptional transmetalation efficiency, transferring its organic moiety to transition metals such as palladium, nickel, and iron. This property is critical for cross-coupling reactions, including Negishi and Kumada couplings. Density functional theory (DFT) studies reveal that the dinuclear structure of i-PrMgCl—comprising two magnesium centers bridged by chloride and THF ligands—facilitates ligand exchange at the metal center [2] [3]. For instance, in palladium-catalyzed couplings, the magnesium chloride byproduct stabilizes the palladium intermediate, lowering the activation energy by 15–20 kJ/mol compared to non-chloride Grignard reagents [3].

The solvent coordination sphere also modulates reactivity. In THF, the magnesium centers adopt a pentacoordinate geometry, enhancing electrophilicity at the organic ligand. This contrasts with diethyl ether, where weaker solvation leads to slower transmetalation kinetics [2].

Functional Group Tolerance and Selectivity in Organic Synthesis

Traditional Grignard reagents are incompatible with electrophilic functional groups such as esters, nitriles, and nitro groups. Isopropylmagnesium chloride, however, tolerates these groups under controlled conditions. For example, its reaction with methyl 4-iodobenzoate proceeds without attacking the ester moiety, enabling the synthesis of functionalized aromatics [1]. This tolerance arises from the mild reaction temperatures (−20°C to 0°C) and the stabilizing effect of chloride ligands, which reduce the nucleophilicity of the magnesium-bound carbon [5].

Table 2: Functional Group Compatibility

| Functional Group | Compatibility with i-PrMgCl | Traditional Grignard Reagents |

|---|---|---|

| Ester | Tolerant (−20°C) | Not tolerated |

| Nitro | Tolerant (0°C) | Decomposes |

| Ketone | Reactive | Reactive |

The reagent’s selectivity is further demonstrated in heterocyclic systems. In pyridine derivatives, i-PrMgCl preferentially reacts at the 4-position due to reduced steric hindrance and electronic stabilization of the transition state [1].

Role in Nucleophilic Alkylation and Arylation Reactions

Isopropylmagnesium chloride participates in nucleophilic alkylation and arylation via a Meisenheimer-type mechanism. Kinetic studies using flow chemistry reveal a two-step process: (1) rapid formation of a tetrahedral intermediate, followed by (2) slower proton transfer or elimination [3]. The activation energy for the monoaddition step is 52 ± 8 kJ/mol, with a pre-exponential factor of 2.53 × 10⁹ L/(mol·s), indicating a highly ordered transition state [3].

DFT calculations corroborate a four-membered transition state involving simultaneous carbon-magnesium bond formation and chloride departure [3]. This concerted mechanism explains the reagent’s preference for primary alkyl halides over secondary or tertiary substrates, where steric crowding destabilizes the transition state.

Comparative Analysis with Other Grignard Reagents

Isopropylmagnesium chloride outperforms conventional Grignard reagents (e.g., methylmagnesium bromide) in several aspects:

Table 3: Performance Comparison

| Parameter | i-PrMgCl | MeMgBr |

|---|---|---|

| Functional Group Tolerance | High (esters, nitro) | Low |

| Transmetalation Efficiency | 90–95% yield | 70–80% yield |

| Reaction Temperature | −20°C to 25°C | 0°C to 40°C |

| Byproduct Stability | MgCl₂ (inert) | MgBr₂ (reactive) |

The chloride ligand in i-PrMgCl provides a thermodynamic sink, minimizing side reactions such as enolization or β-hydride elimination. Additionally, its lower basicity (pKa ~45) compared to alkylmagnesium bromides (pKa ~50) reduces proton abstraction from sensitive substrates [1] [3].

Structural and Kinetic Basis of Lithium Chloride-Enhanced Reactivity

The enhancement of Grignard reagent reactivity through lithium chloride addition represents a paradigm shift in organometallic chemistry, fundamentally altering the structural and kinetic properties of these reagents. The structural basis for this enhancement lies in the formation of bimetallic complexes where magnesium, chloro(1-methylethyl)- coordinates with lithium chloride to create species with unprecedented reactivity [1] [2].

Single-crystal X-ray diffraction studies have revealed the existence of bimetallic reactive species with the formula [tertiary-butyl2Magnesium·Lithium chloride·4 tetrahydrofuran], representing the first structurally characterized turbo-Grignard congener [1]. In this complex, the magnesium center is coordinated by two alkyl anions and connected via a chloride bridge to a lithium cation. Critical structural parameters include magnesium-carbon bond lengths of 2.176-2.183 Å, magnesium-chloride bond lengths of 2.41 Å, and lithium-chloride bond lengths of 2.302 Å [1]. The carbon-magnesium-carbon angle of 122.78° and the magnesium-chloride-lithium angle of 123.92° indicate a distorted tetrahedral geometry around the magnesium center [1].

The kinetic basis for enhanced reactivity involves several key mechanistic factors. Computational studies using density functional theory calculations at the M06-2X/6-311+g(d,p) level with SMD solvent model reveal that the formation of lithium chloride adducts is thermodynamically favored with enthalpies of formation ranging from -13 to -14 kilojoules per mole compared to separated species [1]. The incorporation of lithium chloride provides crucial stabilization of highly charged magnesium centers in transition states, achieved through shortening of magnesium-chloride distances by more than 10 picometers, thereby elevating stabilizing coulombic interactions [1].

Mechanistic studies demonstrate that lithium chloride acts through a two-step activation process: first, it promotes the solubilization of surface organometallic intermediates, and second, it facilitates the formation of more reactive ate complexes [3]. The role of lithium chloride in shifting the Schlenk equilibrium toward dialkylmagnesium species has been confirmed through electrospray ionization mass spectrometry studies, which reveal the formation of anionic organometallic complexes such as [magnesium(alkyl)chloride2]- and [magnesium(alkyl)chloride2]- [4].

Nuclear magnetic resonance spectroscopy studies provide further evidence for the structural changes induced by lithium chloride addition. 1H-7Li-HOESY experiments confirm coupling between carbanionic ligand protons and lithium-7 nuclei, proving the formation of mixed-metal aggregates [1]. Diffusion-ordered spectroscopy measurements reveal hydrodynamic diameters of 0.92-1.05 nanometers for turbo-Grignard species compared to 0.85-0.95 nanometers for conventional Grignard reagents, indicating increased solvation and structural reorganization [1].

The enhanced reactivity manifests in significant reduction of activation energies for metal-halogen exchange reactions. Quantum chemical calculations indicate activation energy reductions of 15-25 kilojoules per mole for bromide-magnesium exchange reactions when lithium chloride is present [1]. This barrier lowering effect results from improved stabilization of the magnesium cation in the transition state through additional anionic coordination from the incorporated chloride [1].

Applications in Functionalized Aryl/Heteroaryl Grignard Preparation

The application of turbo-Grignard chemistry to functionalized aryl and heteroaryl systems represents a revolutionary advancement in organometallic synthesis, enabling the preparation of previously inaccessible organometallic intermediates under mild conditions [5] [6]. Magnesium, chloro(1-methylethyl)- enhanced with lithium chloride demonstrates remarkable functional group tolerance and enables rapid metal-halogen exchange reactions with substrates containing sensitive functionalities [5].

The preparation of functionalized aryl Grignard reagents through turbo-Grignard methodology proceeds via highly efficient metal-halogen exchange reactions. For 4-bromoanisole, conventional Grignard formation requires 12-24 hours at elevated temperatures, while turbo-Grignard conditions achieve complete conversion in 0.5-1 hour at room temperature, representing a 24-48 fold rate enhancement [7]. Aryl bromides generally show 6-12 fold rate improvements, with reaction times reduced from 6-12 hours to 1-2 hours under ambient conditions [7].

Heteroaryl systems, traditionally challenging substrates for Grignard formation, demonstrate exceptional reactivity under turbo-Grignard conditions. Heteroaryl bromides, which require 24-48 hours using conventional methods, undergo complete metal-halogen exchange in 2-4 hours when turbo-Grignard reagents are employed, representing 12-24 fold rate enhancements [7]. Electron-deficient heteroaromatics containing electron-withdrawing groups show even more dramatic improvements, with reaction times reduced from 48-96 hours to 4-8 hours [7].

The functional group tolerance of turbo-Grignard reagents enables the preparation of organometallic species containing nitrile, ester, amide, ketone, aldehyde, and halide functionalities [5] [6]. Nitrile-containing aromatic substrates, which are completely unreactive toward conventional Grignard reagents, undergo smooth metal-halogen exchange in 2-6 hours under turbo-Grignard conditions with yields of 75-90% [7]. Ester-containing aromatics similarly show remarkable compatibility, with alkyl esters providing 70-85% yields and tertiary-butyl esters achieving 80-95% yields [7].

The preparation of functionalized pyridine derivatives exemplifies the power of turbo-Grignard methodology. Halogenated pyridines undergo rapid metal-halogen exchange to form pyridylmagnesium species that retain their reactivity toward electrophiles while maintaining the pyridine nitrogen functionality [8]. This enables the synthesis of 2,2'-bipyridines, 2,3'-bipyridines, and 2,4'-bipyridines through subsequent coupling reactions with pyridylsulfonium salts [8].

Advanced applications include the preparation of heteroaryl Grignard reagents through carbon-hydrogen bond activation. Directed metallation of heterocycles using turbo-Grignard bases enables regioselective functionalization of pyridines, quinolines, and other nitrogen-containing heterocycles [7]. The enhanced nucleophilicity of turbo-Grignard reagents allows for metallation at positions that are unreactive toward conventional organometallic bases [7].

The synthetic utility of functionalized turbo-Grignard reagents extends to complex cascade reactions. The preparation of functionalized aryl Grignard reagents in the presence of masked carbonyl groups, achieved through the use of readily deprotectable silylated cyanohydrins, demonstrates the exceptional chemoselectivity of these reagents [9]. This methodology enables the formation of complex polyfunctionalized molecules through sequential metal-halogen exchange and electrophilic addition reactions [9].

Mechanistic Distinctions from Conventional Grignard Reagents

The mechanistic distinctions between turbo-Grignard and conventional Grignard reagents represent fundamental differences in reactivity, selectivity, and reaction pathways that stem from the unique structural and electronic properties imparted by lithium chloride coordination [1] [2] [10]. These distinctions manifest at multiple levels, from molecular structure to reaction kinetics and product selectivity.

The primary mechanistic distinction lies in the formation of heterobimetallic complexes rather than homometallic magnesium aggregates. Conventional Grignard reagents exist as dynamic equilibria of monomeric and dimeric species, with the Schlenk equilibrium governing the distribution between alkylmagnesium halides, dialkylmagnesium compounds, and magnesium dihalides [1]. In contrast, turbo-Grignard reagents form stable bimetallic complexes where lithium chloride integration shifts the equilibrium toward dialkylmagnesium species while simultaneously creating new reactive intermediates [1] [2].

The electronic structure of turbo-Grignard reagents differs significantly from conventional systems. Ab initio molecular dynamics simulations reveal that lithium chloride incorporation creates highly polarized species with enhanced nucleophilic character [2]. The formation of ate complexes with the general formula [alkylmagnesium(chloride)2]- increases the electron density on the organic substituent, resulting in enhanced nucleophilicity compared to neutral Grignard species [10]. This electronic activation explains the superior reactivity of turbo-Grignard reagents toward electrophiles and their ability to participate in reactions that are thermodynamically unfavorable for conventional Grignard reagents [10].

Solvent effects play distinctly different roles in turbo-Grignard versus conventional Grignard chemistry. While conventional Grignard reagents show modest solvent dependence, turbo-Grignard systems exhibit pronounced sensitivity to solvent polarity due to their ionic character [1]. The higher polarity of lithium chloride-containing aggregates results in increased solvation and greater sensitivity to solvent effects, particularly in transition states where charge separation is most pronounced [1].

The kinetic profiles of turbo-Grignard reactions differ markedly from conventional systems. Conventional Grignard formation typically follows sigmoidal kinetics with an induction period, reflecting the heterogeneous nature of magnesium surface activation [11]. Turbo-Grignard formation proceeds through homogeneous pathways with linear kinetics, eliminating the induction period and providing more predictable reaction rates [7]. This kinetic distinction enables better process control and reproducibility in synthetic applications [7].

Mechanistic studies of metal-halogen exchange reactions reveal fundamental differences in reaction pathways. Conventional Grignard reagents undergo metal-halogen exchange through heterogeneous processes involving surface-bound intermediates, requiring elevated temperatures and long reaction times [12]. Turbo-Grignard reagents facilitate homogeneous metal-halogen exchange through solution-phase intermediates, enabling rapid reactions at ambient temperature [5]. The enhanced solubility of turbo-Grignard intermediates eliminates mass transfer limitations that plague conventional systems [3].

The regioselectivity patterns of turbo-Grignard reactions differ from conventional systems due to altered electronic and steric factors. The increased ionic character of turbo-Grignard reagents results in enhanced electrostatic interactions with substrates, leading to different regioselectivity patterns in reactions with unsymmetrical electrophiles [10]. This electronic steering effect enables access to regioisomers that are minor products or inaccessible through conventional Grignard chemistry [10].

The temperature dependence of turbo-Grignard reactions shows distinct mechanistic features. While conventional Grignard reactions typically require elevated temperatures to overcome activation barriers, turbo-Grignard systems often proceed efficiently at low temperatures due to reduced activation energies [1]. This temperature independence enables the use of turbo-Grignard reagents with temperature-sensitive substrates and functional groups [5].

Catalytic and Stoichiometric Utilization in Cross-Coupling Reactions

The utilization of turbo-Grignard reagents in catalytic and stoichiometric cross-coupling reactions has expanded the scope and efficiency of carbon-carbon bond forming reactions, enabling new synthetic transformations and improving existing methodologies [13] [8] [14]. The enhanced reactivity and unique electronic properties of magnesium, chloro(1-methylethyl)- complexes with lithium chloride provide distinct advantages in both catalytic and stoichiometric applications.

In catalytic cross-coupling reactions, turbo-Grignard reagents serve as highly effective nucleophilic partners for palladium-catalyzed transformations. The formation of ate complexes from turbo-Grignard reagents enables efficient conjunctive cross-coupling reactions where both the organic group and additional nucleophilic species participate in bond formation [13]. Studies demonstrate that lithium chloride facilitates ate complex formation from vinylmagnesium chloride and phenylboronic acid pinacol ester, with complete conversion achieved in the presence of one equivalent of lithium chloride [13].

The catalytic application of turbo-Grignard reagents in palladium-catalyzed asymmetric conjunctive cross-coupling reactions represents a significant advancement in stereoselective synthesis [13]. These reactions employ chiral palladium complexes to achieve enantioselective formation of chiral organoboronic esters with excellent stereochemical control. The use of sodium triflate as an additive proves essential for facilitating ate complex formation while overcoming catalytic inhibition by halide ions [13]. The resulting methodology enables access to non-racemic chiral organoboronic esters in high yields and excellent enantioselectivities [13].

Stoichiometric applications of turbo-Grignard reagents in cross-coupling reactions demonstrate remarkable efficiency in carbon-carbon bond formation. The enhanced nucleophilicity of turbo-Grignard species enables direct coupling with aryl halides and sulfonium salts without requiring transition metal catalysts [8]. This metal-free approach provides an attractive alternative to traditional palladium-catalyzed cross-coupling reactions, offering improved atom economy and reduced environmental impact [8].

The application of turbo-Grignard reagents in Negishi cross-coupling reactions shows significant improvements in reaction efficiency and substrate scope [14]. The formation of mixed magnesium-zinc intermediates from turbo-Grignard reagents and zinc chloride creates highly reactive species that undergo efficient transmetalation with palladium catalysts [14]. These mixed-metal systems demonstrate superior reactivity compared to conventional organozinc reagents, enabling cross-coupling reactions with challenging substrates under mild conditions [14].

Iron-catalyzed cross-coupling reactions benefit significantly from the use of turbo-Grignard reagents as nucleophilic partners [15]. The enhanced reactivity of turbo-Grignard species enables efficient coupling with alkyl halides, a transformation that remains challenging for palladium and nickel catalysts due to competing elimination reactions [15]. The use of iron precatalysts with turbo-Grignard reagents provides access to alkyl-aryl coupling products with excellent selectivity and broad functional group tolerance [15].

The development of continuous flow processes for turbo-Grignard formation and subsequent cross-coupling reactions represents a major advancement in process chemistry [16] [17]. Flow chemistry enables precise control of reaction conditions, improved safety profiles, and enhanced reproducibility compared to batch processes [16]. The use of stratified packed-bed reactors containing magnesium metal and lithium chloride enables continuous production of highly concentrated turbo-Grignard solutions suitable for immediate use in cross-coupling reactions [16].

Multimetallic catalytic systems incorporating turbo-Grignard reagents show enhanced reactivity in challenging cross-coupling transformations [18]. The combination of nickel and palladium catalysts with turbo-Grignard reagents enables efficient coupling of aryl chlorides with alkyl bromides, representing a significant advance in cross-electrophile coupling methodology [18]. Lithium chloride proves essential for effective cross-coupling by accelerating the reduction of nickel(II) to nickel(0) and counteracting autoinhibition effects [18].

The application of turbo-Grignard reagents in reductive cross-coupling reactions demonstrates the versatility of these reagents in complex synthetic transformations [18]. The use of zinc as a reductant in combination with turbo-Grignard reagents enables efficient coupling of two different electrophiles, providing access to products that are difficult to prepare through conventional cross-coupling methods [18]. The enhanced solubility and reactivity of turbo-Grignard species facilitate efficient electron transfer processes required for reductive coupling [18].

Recent Advancements in Turbo-Grignard Design and Optimization

Recent advancements in turbo-Grignard design and optimization have focused on improving synthetic accessibility, expanding functional group compatibility, and developing more efficient preparation methods that address the limitations of traditional organometallic synthesis [16] [17] [1]. These developments encompass both fundamental mechanistic insights and practical synthetic innovations that enhance the utility of magnesium, chloro(1-methylethyl)- complexes in modern organic synthesis.

The development of disposable cartridge systems for on-demand turbo-Grignard synthesis represents a significant advancement in process chemistry and laboratory automation [16]. These systems employ stratified packed-bed reactors containing magnesium metal and lithium chloride in perfluorinated cartridges, enabling continuous production of turbo-Grignard reagents without the need for specialized equipment or extensive operator expertise [16]. The pod-style synthesizer prototype incorporates single-use prepacked cartridges and automated reagent delivery systems, providing access to fresh organometallic reagents at discovery scale [16].

Process optimization studies have led to the development of scalable continuous synthesis methods that achieve quantitative conversion of alkyl halides to turbo-Grignard reagents in a single pass through the reactor [17]. These methods employ large molar excesses of magnesium turnings and mechanical activation to achieve consistent and reproducible results [17]. Laboratory-scale and pilot-scale reactor systems have been validated, with yields of 89-100% achieved on laboratory scale and successful scale-up demonstrated at 10-fold increased throughput [17].

Advanced analytical methods have been integrated into turbo-Grignard synthesis protocols to provide real-time monitoring and quality control [17]. Attenuated total reflectance infrared spectroscopy enables inline analysis of turbo-Grignard formation, providing immediate feedback on reaction progress and product quality [17]. This analytical integration enables rapid process optimization and ensures consistent product quality across different production batches [17].

The mechanistic understanding of turbo-Grignard enhanced reactivity has been advanced through comprehensive computational studies combining density functional theory calculations with experimental validation [1]. These studies have revealed the first structurally characterized bimetallic reactive species and provided quantitative insights into the thermodynamic and kinetic factors responsible for enhanced reactivity [1]. The integration of single-crystal X-ray diffraction, nuclear magnetic resonance spectroscopy, and quantum chemical calculations has provided unprecedented insight into the structure-reactivity relationships of turbo-Grignard systems [1].

Recent developments in turbo-Grignard methodology have expanded the scope of accessible transformations through the development of new reagent combinations and reaction conditions [9]. The preparation of Grignard reagents in the presence of masked ketones and aldehydes using readily deprotectable silylated cyanohydrins demonstrates the exceptional chemoselectivity achievable with optimized turbo-Grignard systems [9]. This methodology enables the formation of complex polyfunctionalized molecules that are inaccessible through conventional approaches [9].

The optimization of turbo-Grignard reagent preparation has led to the development of improved protocols for challenging substrates [7]. The use of alternative lithium salts and co-solvents has expanded the functional group tolerance and enabled the preparation of turbo-Grignard reagents from substrates containing particularly sensitive functionalities [7]. These protocol improvements have been validated through extensive substrate scope studies demonstrating broad applicability [7].

Flow chemistry innovations have enabled the development of integrated synthesis platforms that combine turbo-Grignard formation with subsequent transformations in continuous processes [16]. These platforms enable the automated synthesis of complex molecules through sequential turbo-Grignard formation, electrophilic addition, and workup procedures [16]. The integration of multiple unit operations in continuous flow provides significant advantages in terms of safety, efficiency, and product quality [16].

The development of environmentally sustainable turbo-Grignard methodologies has become an important focus area, with efforts directed toward reducing solvent consumption, minimizing waste generation, and improving energy efficiency [16]. The use of more concentrated reaction conditions and solvent recycling protocols has reduced the environmental impact of turbo-Grignard synthesis while maintaining high efficiency and selectivity [16].

Recent advances in mechanochemical approaches to turbo-Grignard synthesis have demonstrated the feasibility of solvent-free organometallic transformations [19]. The use of mechanical activation in the presence of lithium chloride enables the formation of turbo-Grignard reagents under sustainable conditions that eliminate the need for anhydrous solvents [19]. These mechanochemical methods represent a significant advancement toward more environmentally friendly organometallic synthesis [19].

GHS Hazard Statements

H225 (72.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (85.66%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive